molecular formula C12H13ClF3NO2 B13399904 4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride

4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B13399904
M. Wt: 295.68 g/mol
InChI Key: YSYNBLMPHGKCFM-UHFFFAOYSA-N
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Description

trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C12H13ClF3NO2. It is a white powder with a melting point of 240-246 °C and is typically stored at 2-8 °C. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research applications.

Preparation Methods

The synthesis of trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride can be approached through different synthetic routes. One common method involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization to introduce the trifluoromethyl group . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product with high purity and yield .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often require stringent quality control measures to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly those with pharmaceutical relevance.

    Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions at the molecular level.

    Medicine: It is investigated for its potential therapeutic applications, including its role in drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s ability to interact with specific enzymes and receptors, influencing various biochemical pathways . This interaction can lead to changes in cellular processes, making the compound valuable for studying and modulating biological functions.

Comparison with Similar Compounds

When compared to similar compounds, trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride stands out due to its unique trifluoromethyl group. This group imparts distinct chemical properties, such as increased lipophilicity and metabolic stability . Similar compounds include:

  • Boc-(+/-)-trans-4-(2-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid
  • TRANS-4-(4-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE-3-CARBOXYLIC ACID HCL

These compounds share structural similarities but differ in their specific functional groups and chemical properties, making each unique in its applications and effects .

Properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18;/h1-4,8-9,16H,5-6H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYNBLMPHGKCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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